molecular formula C9H7NO3S B495295 Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate CAS No. 111043-01-7

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B495295
CAS No.: 111043-01-7
M. Wt: 209.22g/mol
InChI Key: VNGMVGWUWHNBBW-UHFFFAOYSA-N
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Description

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential anti-inflammatory properties. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product as brown crystals .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is thought to modulate the activity of key signaling molecules and transcription factors involved in inflammation .

Comparison with Similar Compounds

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: An antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel.

    Ticlopidine: An older antiplatelet drug with a different safety profile.

The uniqueness of this compound lies in its potential anti-inflammatory properties, which distinguish it from the primarily antiplatelet activities of the other thienopyridine derivatives .

Properties

IUPAC Name

methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGMVGWUWHNBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What prompted the synthesis of Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate?

A1: The synthesis of this compound was motivated by the search for new anti-inflammatory agents. The researchers were specifically interested in this compound due to its structural similarity to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, a molecule with reported anti-inflammatory activity []. The researchers hypothesized that this compound might also exhibit anti-inflammatory properties due to this structural similarity.

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